molecular formula C19H17NO4 B5700640 N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5700640
M. Wt: 323.3 g/mol
InChI Key: ZRLWUFUXGAWMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMMA, is a synthetic compound that belongs to the class of coumarin derivatives. DMMA has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and biological properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes such as topoisomerase II and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by arresting the cell cycle at the G2/M phase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in high yield and purity. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its biological properties and therapeutic potential are not fully understood. This compound also requires further studies to determine its toxicity and safety profile.

Future Directions

There are several future directions for N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide research. This compound has shown promising results in preclinical studies, and further studies are needed to determine its therapeutic potential in clinical trials. This compound can also be modified to enhance its biological properties and reduce its toxicity. Furthermore, this compound can be used as a lead compound to develop new drugs with improved efficacy and safety. Finally, this compound can be used as a tool compound to study various signaling pathways and enzymes involved in cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with 2,3-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then treated with acetic anhydride and triethylamine to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-5-4-6-16(12(11)2)20-18(21)15-10-13-9-14(23-3)7-8-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLWUFUXGAWMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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